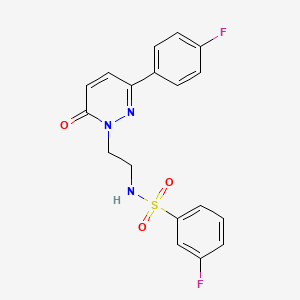

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

The compound 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl linker connecting the benzenesulfonamide moiety. The benzenesulfonamide component contains a fluorine atom at the 3-position, distinguishing it from analogs like N-{2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzenesulfonamide (lacking the 3-fluoro substitution) . This structural modification likely enhances its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacological activity.

Key structural attributes include:

- Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms, known for its role in modulating biological activity (e.g., enzyme inhibition) .

- Ethyl linker: Facilitates conformational flexibility between the sulfonamide and pyridazinone moieties .

Properties

IUPAC Name |

3-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S/c19-14-6-4-13(5-7-14)17-8-9-18(24)23(22-17)11-10-21-27(25,26)16-3-1-2-15(20)12-16/h1-9,12,21H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKMSUWCKDLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution (S_NAr) reactions where a fluorine atom is introduced into the aromatic ring.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles in S_NAr reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K_2CO_3).

Major Products

Oxidation: Oxidized derivatives of the pyridazinone ring.

Reduction: Amines or reduced aromatic systems.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be studied for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound could be investigated for its efficacy against various bacterial strains.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. The presence of the fluorinated aromatic rings and the sulfonamide group suggests it could interact with biological targets in unique ways, potentially leading to new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorinated aromatic rings can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridazinone Derivatives

The pyridazinone core is a common feature in several analogs, but substituent variations significantly alter properties:

Key Observations :

- Piperazine vs. Fluorophenyl Substitutions : The target compound lacks the piperazine moiety seen in analogs like 6c and 6f , which may reduce steric hindrance and alter receptor interactions. Piperazine-containing derivatives often exhibit enhanced solubility due to basic nitrogen atoms .

- Fluorine vs.

Benzenesulfonamide Derivatives

The benzenesulfonamide group is a hallmark of carbonic anhydrase inhibitors and kinase modulators. Comparisons include:

Key Observations :

- Benzyloxy vs. Fluorophenyl : The benzyloxy group in 5a introduces bulkier substituents, which may reduce metabolic stability compared to the fluorophenyl group in the target compound .

Spectral Characterization

- IR Spectroscopy: Analogs like 6c show C=O stretches at 1711 cm⁻¹ (antipyrine) and 1665 cm⁻¹ (pyridazinone), while the target compound’s carbonyl peaks remain unreported .

- NMR Data : Fluorine-containing compounds (e.g., 6c ) exhibit distinct ¹⁹F NMR shifts, which would be critical for confirming the target’s fluorine positions .

Biological Activity

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 391.4 g/mol

- CAS Number : 921832-11-3

The compound features a sulfonamide group, a pyridazine moiety, and fluorinated aromatic rings, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including:

- Janus Kinase (JAK) : Preliminary studies suggest that this compound exhibits moderate inhibitory activity against JAK3, which is involved in immune response and cell growth regulation.

- Vascular Endothelial Growth Factor (VEGF) : Similar compounds have shown efficacy in inhibiting VEGF signaling pathways, which are crucial for angiogenesis and tumor growth .

Antiangiogenic Effects

Compounds with similar structures have been reported to inhibit angiogenesis by affecting endothelial cell functions. For instance, they can reduce the proliferation and migration of human umbilical vein endothelial cells (HUVECs), which are critical for new blood vessel formation . This suggests that this compound may also possess antiangiogenic properties.

Data Tables

Case Studies

- Inhibition of JAK Enzymes : A study highlighted the potential of related sulfonamides as JAK inhibitors, suggesting that modifications in the structure could enhance their efficacy against cancer and inflammatory diseases.

- Antiangiogenic Properties : Research on structurally similar compounds indicated significant reductions in microvessel density in tumor models, supporting the hypothesis that this compound may exert similar effects.

Q & A

Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfonamide bond formation and pyridazine ring functionalization. Key parameters to optimize include:

- Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .

- Solvent choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Reaction time : Monitor via TLC/HPLC; typical durations range from 12–24 hours for cyclization steps .

- Catalysts : Employ triethylamine or NaOH to deprotonate intermediates during sulfonamide formation .

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity (>95%) with HPLC .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry of fluorophenyl and pyridazine moieties (¹H/¹³C/¹⁹F NMR) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 401.09) and fragmentation patterns .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazine C=O (~1680 cm⁻¹) .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should be conducted in:

- Aqueous buffers (pH 2–9) at 25°C/37°C. Monitor degradation via HPLC .

- Thermal stress tests (40–80°C for 48 hours) to assess decomposition pathways (e.g., hydrolysis of sulfonamide) .

Data from related sulfonamides suggest stability >90% at pH 7.4 (37°C, 72 hours) but rapid degradation under strongly acidic/basic conditions .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

- Cancer cell lines : Test cytotoxicity (IC₅₀) against HeLa, MCF-7, and A549 using MTT assays .

- Enzyme inhibition : Screen against COX-2 or carbonic anhydrase IX (fluorometric assays, 10–100 µM range) .

- Selectivity profiling : Compare activity against non-target cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent variation : Replace 4-fluorophenyl with chloro or methoxy groups to modulate lipophilicity .

- Pyridazine modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Sulfonamide linker optimization : Adjust ethyl spacer length (C2 vs. C3) to balance potency and solubility .

Validate SAR using molecular docking (e.g., AutoDock Vina) and correlate with in vitro IC₅₀ values .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with COX-2 (PDB: 5KIR) over 100 ns to identify key residues .

- Quantum Mechanics (QM) : Calculate electrostatic potentials of fluorophenyl/sulfonamide groups to optimize charge distribution .

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., -F vs. -Cl) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (ATCC-validated) and assay protocols (e.g., MTT vs. resazurin) .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

- Validate target engagement : Employ SPR (surface plasmon resonance) to measure direct binding affinity (KD) .

Advanced: What strategies improve aqueous solubility without compromising activity?

Methodological Answer:

- Prodrug design : Introduce phosphate or PEG groups on the sulfonamide nitrogen .

- Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers .

- Salt formation : Test hydrochloride or sodium salts (pH-dependent solubility studies) .

Advanced: How to elucidate reaction mechanisms for key transformations (e.g., cyclization)?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during pyridazine ring formation .

- Kinetic studies : Monitor reaction rates via in situ IR to identify rate-limiting steps .

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to propose mechanistic pathways .

Advanced: What in silico tools predict metabolic stability and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.